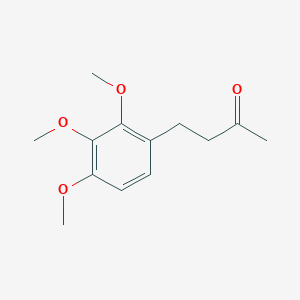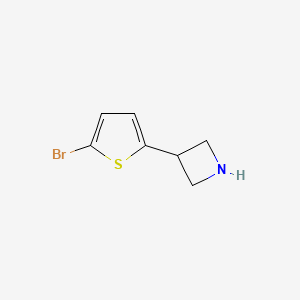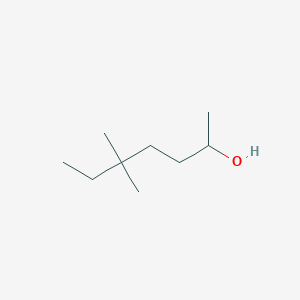
5,5-Dimethyl-2-heptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-heptanol: is an organic compound classified as an alcohol. It has the molecular formula C9H20O and is characterized by a hydroxyl group (-OH) attached to a heptane chain with two methyl groups at the fifth carbon position. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5,5-Dimethyl-2-heptanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as methylmagnesium bromide, which is then reacted with a suitable ketone like 5,5-Dimethyl-2-heptanone to produce the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 5,5-Dimethyl-2-heptanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Dimethyl-2-heptanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 5,5-Dimethyl-2-heptanone
Reduction: 5,5-Dimethylheptane
Substitution: 5,5-Dimethyl-2-heptyl chloride
Scientific Research Applications
Chemistry:
- 5,5-Dimethyl-2-heptanol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules and pharmaceuticals.
Biology:
- In biological research, it can be used as a solvent or reagent in various biochemical assays and experiments.
Medicine:
- The compound may be explored for its potential therapeutic properties, although specific medical applications are not well-documented.
Industry:
- It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
Mechanism:
- The mechanism by which 5,5-Dimethyl-2-heptanol exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding, making it a versatile compound in various chemical processes.
Molecular Targets and Pathways:
- The molecular targets and pathways involved are specific to the reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents to form ketones or aldehydes.
Comparison with Similar Compounds
5,5-Dimethyl-2-heptanone: This is the ketone form of 5,5-Dimethyl-2-heptanol and is often used as a precursor in its synthesis.
2,6-Dimethyl-4-heptanol: Another similar compound with slight structural differences, used in different industrial applications.
2-Heptanol: A simpler alcohol with a similar heptane chain but without the additional methyl groups.
Uniqueness:
- This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other similar alcohols. The presence of two methyl groups at the fifth carbon position influences its steric and electronic characteristics, making it valuable in specialized chemical syntheses and applications.
Properties
CAS No. |
52356-02-2 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
5,5-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-9(3,4)7-6-8(2)10/h8,10H,5-7H2,1-4H3 |
InChI Key |
IAKWKRMYXGMZKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



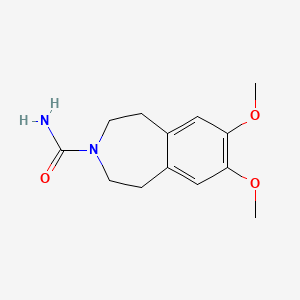

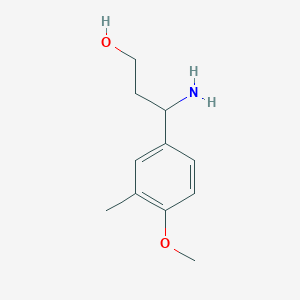

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
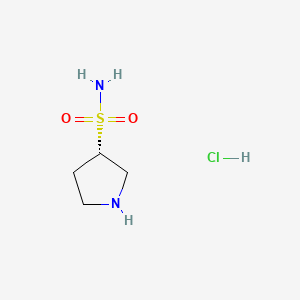
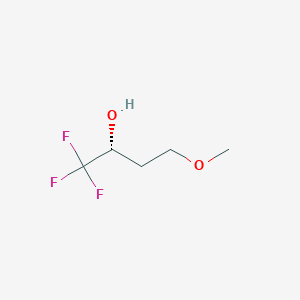
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)

